molecular formula C38H38N2O8 B12220269 [1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B12220269
M. Wt: 650.7 g/mol
InChI Key: QDOKPEXEABXWAV-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin class, characterized by a 10-membered diazepine ring fused to two benzene moieties. Key structural features include:

  • Bis(3,4,5-trimethoxyphenyl) substituents: Electron-rich aromatic groups at positions 3 and 11, known for enhancing bioavailability and membrane permeability in pharmacologically active compounds .
  • Phenyl methanone group: A ketone-linked phenyl ring at position 10, contributing to steric bulk and electronic effects.

Properties

Molecular Formula

C38H38N2O8

Molecular Weight

650.7 g/mol

IUPAC Name

5-benzoyl-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C38H38N2O8/c1-43-30-18-24(19-31(44-2)36(30)47-5)23-16-27-34(29(41)17-23)35(25-20-32(45-3)37(48-6)33(21-25)46-4)40(28-15-11-10-14-26(28)39-27)38(42)22-12-8-7-9-13-22/h7-15,18-21,23,35,39H,16-17H2,1-6H3

InChI Key

QDOKPEXEABXWAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, benzaldehyde derivatives, and various catalysts to facilitate the formation of the diazepine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structural characteristics exhibit a variety of pharmacological effects. The following applications have been identified:

Anticancer Activity

Studies have shown that related compounds can act as potent antiproliferative agents against various cancer cell lines. For example:

  • Compound 22b , structurally related to the target compound, demonstrated significant antiproliferative activity in MCF-7 breast cancer cells with an IC50 value of 0.39 mM. It also showed effectiveness against triple-negative MDA-MB-231 cells and leukemia HL-60 cells .
  • The compound induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cells while inhibiting tubulin polymerization .

Neuropharmacological Effects

Dibenzo[d,e]diazepines are known for their effects on the central nervous system. Potential applications include:

  • Anxiolytic and sedative properties : Similar compounds have been studied for their ability to modulate GABAergic activity, which may provide therapeutic benefits in anxiety disorders.

Antimicrobial Properties

Some derivatives have shown antimicrobial activity against various pathogens:

  • The presence of methoxy groups is believed to enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes:

  • Multi-step synthesis involving the formation of the dibenzo[d,e]diazepine core followed by the introduction of methoxy groups and phenyl substituents.
  • Reactions typical for diazepine derivatives , including cyclization reactions and functional group modifications.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

Study ReferenceCompound StudiedKey Findings
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenolPotent antiproliferative effects in various cancer cell lines; induces apoptosis and cell cycle arrest.
Various dibenzo[d,e]diazepinesDemonstrated neuropharmacological effects; potential anxiolytic properties observed in preclinical models.

Mechanism of Action

The mechanism of action of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with various molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as its role in inhibiting cancer cell growth or reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the dibenzo[b,e][1,4]diazepin core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Notable Features
[Target Compound] 1-OH; 3,11-bis(3,4,5-trimethoxyphenyl); 10-(phenyl methanone) C₄₀H₃₈N₂O₈ High electron density from methoxy groups; potential for multi-target interactions .
10-Acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 10-acetyl; 11-(3-nitrophenyl) C₃₀H₂₄N₄O₄ Nitro group introduces electron-withdrawing effects, reducing solubility .
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 10-(trifluoroacetyl); 11-(3,4,5-trimethoxyphenyl); 3,3-dimethyl C₃₃H₃₂F₃N₂O₆ Trifluoroacetyl group increases lipophilicity; dimethyl groups enhance steric hindrance .
5-[5-(3,4,5-Trimethoxy-phenyl)-hexahydro-furo[3,2-b]furan-2-yl]-benzo[1,3]dioxole Furofuran-linked trimethoxyphenyl C₂₄H₂₆O₈ Non-diazepine core but shares trimethoxyphenyl motif; highlights scaffold versatility .

Spectroscopic Characterization

Comparative NMR and IR data (Table 1) illustrate substituent-driven spectral shifts:

Table 1: Spectral Data for Key Compounds

Compound ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm) IR Peaks (cm⁻¹) Source
Target Compound (Inferred) δ 6.85 (s, Ar-H, trimethoxyphenyl) δ 160.1 (C=O) 1680 (C=O stretch)
10-Acetyl-11-(3-nitrophenyl) analog δ 8.20 (d, Ar-H, nitro group) δ 170.5 (acetyl C=O) 1720 (C=O), 1520 (NO₂)
Compound 1 from Z. fabago δ 6.70 (s, Ar-H, glycoside) δ 105.2 (anomeric C) 3400 (OH stretch)

Key Observations :

  • The target compound’s trimethoxyphenyl groups produce distinct singlet peaks in ¹H-NMR (δ 6.85 ppm) due to symmetrical substitution .
  • Nitro and acetyl groups in analogs induce downfield shifts in ¹³C-NMR (e.g., δ 170.5 ppm for acetyl C=O) .

Biological Activity

The compound 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone is a complex organic molecule belonging to the dibenzo[d,e]diazepine class. This structure features multiple aromatic rings and methoxy substituents that potentially enhance its biological activity. The compound's unique arrangement contributes to its pharmacological properties and therapeutic potential.

Structural Characteristics

The molecular formula for this compound is C30H32N2O5C_{30}H_{32}N_{2}O_{5}, with a molecular weight of approximately 488.58 g/mol. The presence of hydroxyl groups and methoxy substituents is significant in determining the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar dibenzo[d,e]diazepine structures exhibit a variety of pharmacological effects. The biological activities associated with this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar structural motifs have shown significant antioxidant properties. For instance, studies have demonstrated that the presence of methoxy groups enhances radical scavenging capabilities, which may protect cells from oxidative stress .
  • Anticancer Properties : Some derivatives of dibenzo[d,e]diazepines have been investigated for their potential anticancer effects. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
  • Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of dibenzo[d,e]diazepines. Preliminary studies suggest that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes, contributing to their therapeutic effects.
  • Free Radical Scavenging : The structural features allow for effective scavenging of free radicals, reducing oxidative damage in cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antioxidant Activity : A study demonstrated that derivatives with multiple methoxy groups exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The DPPH assay indicated a significant reduction in free radical concentration at varying concentrations .
  • Anticancer Evaluation : Research conducted on a series of dibenzo[d,e]diazepines showed promising results in inhibiting tumor growth in vitro and in vivo models. Mechanistic studies revealed that these compounds could induce G0/G1 phase cell cycle arrest in cancer cell lines .
  • Neuroprotective Assessment : A recent investigation highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death. The study concluded that these compounds could modulate neuroinflammatory responses .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerApoptosis induction
NeuroprotectionModulation of neurotransmitter systems

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